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Compound of Interest

Compound Name: 3-Bromo-5-methoxyaniline

Cat. No.: B176949

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-
methoxyaniline (CAS No. 16618-68-1). While experimental spectra for this specific compound
are not readily available in public databases, this document presents predicted spectroscopic
data based on its chemical structure and comparison with analogous compounds. Additionally,
it outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation
and characterization of organic molecules in research and drug development.

Compound Information

Property Value

Chemical Name 3-Bromo-5-methoxyaniline
CAS Number 16618-68-1

Molecular Formula C7HsBrNO

Molecular Weight 202.05 g/mol

Structure

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-Bromo-5-
methoxyaniline. These predictions are based on established principles of spectroscopy and
analysis of data for structurally similar compounds, such as 3-bromoaniline and 3-
methoxyaniline.

'H NMR (Proton NMR) Data (Predicted)

e Solvent: CDCls

e Frequency: 400 MHz

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.0 m 2H Aromatic CH
~6.5-6.7 m 1H Aromatic CH
~3.8 S 3H -OCHs
~3.7 brs 2H -NH:2

3C NMR (Carbon NMR) Data (Predicted)

e Solvent: CDCIs

e Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment
~160 C-OCHs
~148 C-NH:2

~132 C-Br

~115 Aromatic CH
~110 Aromatic CH
~100 Aromatic CH
~55 -OCHs

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm~—2) Intensity Assignment

3450 - 3300 Medium N-H stretch (amine)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCHs3)
1620 - 1580 Strong C=C aromatic ring stretch
1600 - 1550 Strong N-H bend (amine)

1300 - 1200 Strong C-O stretch (aryl ether)

1100 - 1000 Strong C-N stretch (amine)

800 - 600 Strong C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

« lonization Mode: Electron lonization (EI)
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m/z Ratio Relative Intensity (%) Assighment

[M]* (Molecular ion, bromine

201/203 High

isotope pattern)
186/188 Moderate [M - CHs]*
158/160 Moderate [M-CHs - COJ*
122 Moderate [M - Br]*
93 High [M - Br - C2Hz]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-methoxyaniline in approximately 0.6
mL of a deuterated solvent (e.g., chloroform-d, CDCIs). The use of a deuterated solvent is
crucial as it is "invisible" in *tH NMR spectra.[1]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrumentation: Place the NMR tube into the NMR spectrometer.
o Data Acquisition:

o Acquire the H NMR spectrum. Typical parameters include a 400 MHz or higher field
strength, a sufficient number of scans to obtain a good signal-to-noise ratio, and a

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b176949?utm_src=pdf-body
https://m.youtube.com/watch?v=sGLmg5xO8cI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

relaxation delay of 1-2 seconds.

o Acquire the 33C NMR spectrum. This typically requires a higher number of scans due to
the lower natural abundance of the 13C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: No specific sample preparation is required for a solid sample with ATR-
IR. Ensure the ATR crystal is clean.

Instrumentation: Place a small amount of solid 3-Bromo-5-methoxyaniline directly onto the
ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the IR spectrum, typically in the range of 4000-400 cm~2. A background spectrum of
the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid sample. The sample is vaporized by heating in
a high vacuum.
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« lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M*).

» Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller,
charged species.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.

o Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern to gain further structural information. The isotopic pattern of
bromine (*°Br and 8Br in approximately a 1:1 ratio) will result in characteristic M and M+2
peaks of nearly equal intensity.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
new chemical entity.

Spectroscopic Analysis
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Analytical Workflow for Compound Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of 3-Bromo-5-
methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176949#spectroscopic-data-nmr-ir-mass-spec-for-3-
bromo-5-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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